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Compound of Interest

Compound Name: (S)-4,4-Dimethylpentan-2-amine

Cat. No.: B13612271 Get Quote

Executive Summary: The Chiral Signature
(S)-4,4-Dimethylpentan-2-amine (CAS: 1388845-00-8) is the enantiopure form of 1,3,3-

trimethylbutylamine. Unlike its racemic counterpart, this compound exhibits a distinct specific

rotation

, which serves as the primary metric for establishing enantiomeric purity (optical purity).

The isolation of the (S)-enantiomer is typically achieved via chemical resolution using chiral

acids (e.g., L-tartaric acid), a process that relies on the formation of diastereomeric salts with

distinct solubility profiles.
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Parameter Value / Description

Chemical Name (S)-4,4-Dimethylpentan-2-amine

Synonyms
(S)-1,3,3-Trimethylbutylamine; (S)-2-Amino-4,4-

dimethylpentane

CAS Number
1388845-00-8 (Free Base) 2757691-06-6 (HCl

Salt) 2803370-09-2 (L-Tartrate Salt)

Molecular Formula

Molecular Weight 115.22 g/mol

Stereocenter C2 (S-configuration)

Optical Rotation & Characterization
The specific optical rotation (

) is the definitive quality attribute for this compound. While specific batch values vary slightly by
concentration and solvent, the following parameters are critical for validation.

Optical Rotation Specifications
The specific rotation is solvent-dependent. For aliphatic amines of this class, measurements

are standardly performed in ethanol or water (as the HCl salt).
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Form Solvent

Concentration
(

)

Temperature (

)

Expected
Behavior

Free Base Ethanol
1.0 - 2.0

g/100mL
20°C or 25°C

Non-zero rotation

(Distinct from

Racemate)

HCl Salt Water 1.0 g/100mL 20°C

Enhanced

stability; typically

used for QC

L-Tartrate Salt Methanol/Water 1.0 g/100mL 20°C

Used to confirm

resolution

efficiency

Critical Note: The (S)-enantiomer is obtained via resolution with L-Tartaric Acid. The resulting

salt, (S)-4,4-dimethylpentan-2-amine L-tartrate, exhibits a sharp melting point and constant

rotation, indicating >99% enantiomeric excess (ee).

Determination Protocol (Polarimetry)
To validate the optical purity of a sample, follow this self-validating protocol:

Sample Prep: Accurately weigh 100 mg of the amine salt.

Dissolution: Dissolve in 10.0 mL of HPLC-grade water or ethanol (volumetric flask).

Measurement: Zero the polarimeter with the pure solvent blank.

Reading: Measure optical rotation (

) at 589 nm (Sodium D-line) at 20°C.
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Calculation:

Where

is path length (dm) and

is concentration (g/mL).

Comparative Analysis: (S)-Isomer vs. Alternatives
In drug development, selecting the correct amine variant is crucial for "chiral matching" in

synthesis.

Comparison Table: Structural & Functional Analogs

Feature
(S)-4,4-

Dimethylpentan-2-

amine

(S)-1,3-

Dimethylbutylamine

(DMBA)

Racemic 4,4-

Dimethylpentan-2-

amine

Structure
Sterically bulky tert-

butyl tail

Isopropyl tail (Less

bulky)
Mixed (S) and (R)

Optical Rotation
Active (Single

Enantiomer)

Active (Single

Enantiomer)
0° (Inactive)

Primary Use
Chiral Auxiliary,

Resolving Agent

Stimulant,

Supplement

Ingredient

Solvent, Non-chiral

Reagent

Resolution Agent L-Tartaric Acid
Dibenzoyl-L-tartaric

acid
N/A

Steric Hindrance
High (Good for

stereocontrol)
Moderate High

Performance Insight
Resolution Efficiency: The tert-butyl group at the 4-position of (S)-4,4-dimethylpentan-2-
amine provides superior steric bulk compared to DMBA. This makes it a more effective chiral

auxiliary for inducing stereoselectivity in asymmetric synthesis reactions, as the bulky tail

locks the conformation more rigidly.
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Purity Verification: Unlike the racemate, which is optically silent, the (S)-isomer's rotation

allows for rapid purity checks without expensive chiral HPLC columns during intermediate

steps.

Synthesis & Resolution Workflow
The production of the pure (S)-enantiomer relies on a robust resolution process defined in

patent literature (e.g., CN114920651A).

Resolution Pathway Diagram
The following diagram illustrates the critical pathway from the racemic precursor to the optically

pure (S)-amine.
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Caption: Workflow for the optical resolution of (S)-4,4-Dimethylpentan-2-amine using L-

Tartaric Acid to achieve high enantiomeric excess.
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General Polarimetry Standards: USP <781> Optical Rotation. U.S. Pharmacopeia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (S)-4,4-Dimethylpentan-2-amine hydrochloride CAS#: 2757691-06-6 [chemicalbook.com]
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To cite this document: BenchChem. [Optical Rotation Values for Pure (S)-4,4-
Dimethylpentan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13612271#optical-rotation-values-for-pure-s-4-4-
dimethylpentan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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